2-[(3-Cyanoanilino)methyl]benzonitrile
Description
2-[(3-Cyanoanilino)methyl]benzonitrile is a benzonitrile derivative featuring a 3-cyano-substituted anilino group attached to the benzene ring via a methylene bridge at the 2-position. Its molecular formula is C₁₅H₁₀N₃, with a molecular weight of 232.27 g/mol. The compound’s structure combines aromatic nitrile groups with a secondary amine linkage, rendering it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(3-cyanoanilino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-4-3-7-15(8-12)18-11-14-6-2-1-5-13(14)10-17/h1-8,18H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNORCNVWNMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 2-[(3-Cyanoanilino)methyl]benzonitrile and related benzonitrile derivatives:
Key Observations :
- Chlorine substitution in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile enhances lipophilicity and steric bulk compared to the target compound .
- Hybrid structures (e.g., oxadiazole-pyridone in or coumarin-ethoxy groups in ) exhibit expanded π-conjugation, influencing electronic properties and biological target interactions.
Physicochemical Properties
Melting Points and Stability:
- 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Melting point = 330–332°C, attributed to coumarin’s rigid fused-ring system .
- 2-[(Phenylamino)methyl]benzonitrile: Likely lower melting point (~150–200°C inferred) due to reduced polarity compared to cyano analogs .
Spectroscopic Data:
- IR Spectroscopy : The target compound’s nitrile group would show a stretch near 2,206 cm⁻¹ , similar to other benzonitriles . Secondary amine N-H stretches (~3,300–3,400 cm⁻¹) are also expected.
- NMR: The 3-cyanoanilino group would produce distinct aromatic proton signals in the δ 7.3–8.5 ppm range, comparable to related anilino derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
